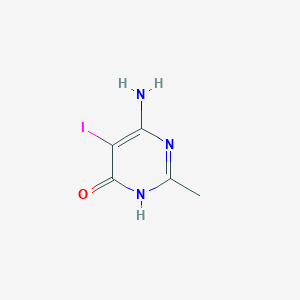
6-Amino-5-iodo-2-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-iodo-2-methylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids. The presence of iodine and amino groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-iodo-2-methylpyrimidin-4(3H)-one typically involves the iodination of 2-methylpyrimidin-4(3H)-one followed by the introduction of an amino group. One common method involves the use of iodine and an oxidizing agent to introduce the iodine atom at the 5-position of the pyrimidine ring. The amino group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-iodo-2-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as alkynes, to form substituted pyrimidines.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form deiodinated products.
Coupling Reactions: It can participate in cross-coupling reactions, such as Heck and Sonogashira reactions, to form complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like alkynes, palladium catalysts, and copper iodide are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like triethylamine are used under inert atmospheres.
Major Products Formed
Substituted Pyrimidines: Formed through substitution reactions.
Oxo Derivatives: Formed through oxidation reactions.
Deiodinated Products: Formed through reduction reactions.
Scientific Research Applications
6-Amino-5-iodo-2-methylpyrimidin-4(3H)-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Amino-5-iodo-2-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The iodine and amino groups play a crucial role in binding to active sites and modulating biological activity. The compound can inhibit enzyme activity by forming stable complexes with metal ions or by interfering with substrate binding.
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-methylpyrimidin-4(3H)-one: Lacks the iodine atom, resulting in different reactivity and biological activity.
5-Iodo-2-methylpyrimidin-4(3H)-one: Lacks the amino group, affecting its ability to interact with biological targets.
6-Amino-5-bromo-2-methylpyrimidin-4(3H)-one: Contains a bromine atom instead of iodine, leading to variations in chemical reactivity and applications.
Uniqueness
6-Amino-5-iodo-2-methylpyrimidin-4(3H)-one is unique due to the presence of both iodine and amino groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C5H6IN3O |
|---|---|
Molecular Weight |
251.03 g/mol |
IUPAC Name |
4-amino-5-iodo-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H6IN3O/c1-2-8-4(7)3(6)5(10)9-2/h1H3,(H3,7,8,9,10) |
InChI Key |
VSDCPGGDBLUNOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B11771464.png)
![Tert-butyl 3-(4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-D]pyrimidin-2-YL)benzylcarbamate](/img/structure/B11771465.png)

![2-Fluoro-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B11771470.png)
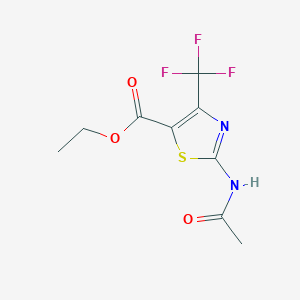
![3-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11771483.png)
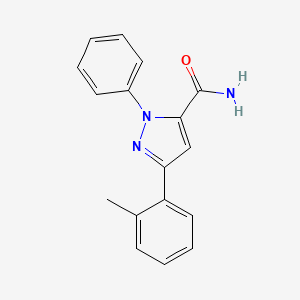
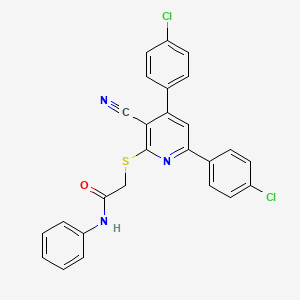
![6-Methylbenzo[d]isothiazol-3-amine](/img/structure/B11771497.png)
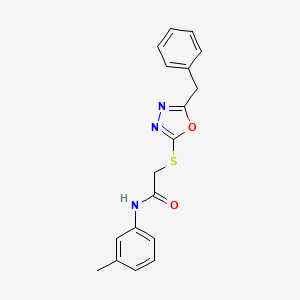
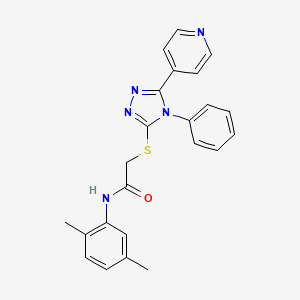
![(5-Ethyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B11771521.png)
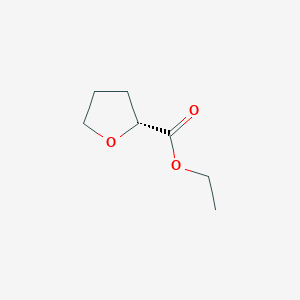
![2-bromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole](/img/structure/B11771536.png)
